MappiodosideA

Natural product chemistry Cytotoxicity screening Anticancer drug discovery

Researchers requiring structurally defined negative controls for terpenoid indole alkaloid cytotoxicity assays face limited options that lack congeneric matching. Mappiodoside A, isolated from Mappianthus iodoides, directly addresses this gap. - Experimentally validated as non-cytotoxic, providing a structurally matched negative control for active congeners like mappianine B. - Exhibits divergent target-specific activity (p38 MAPKα IC50 260 nM), enabling distinct kinase-targeted scaffold optimization. - Fully characterized by 1D/2D NMR, MS, and CD, ensuring unambiguous identity for SAR studies and phytochemical authentication.

Molecular Formula C28H38N2O11
Molecular Weight 578.6 g/mol
Cat. No. B15242892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMappiodosideA
Molecular FormulaC28H38N2O11
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCCC1CN2C(CC1C(CO)C(=O)OC)C3=C(CC2C(=O)O)C4=C(N3)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C28H38N2O11/c1-3-12-9-30-19(7-14(12)17(10-31)27(38)39-2)22-16(8-20(30)26(36)37)15-6-13(4-5-18(15)29-22)40-28-25(35)24(34)23(33)21(11-32)41-28/h4-6,12,14,17,19-21,23-25,28-29,31-35H,3,7-11H2,1-2H3,(H,36,37)/t12-,14+,17?,19+,20+,21-,23-,24+,25-,28-/m1/s1
InChIKeyDBNLWFJGEHSRPX-SCDBEMTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mappiodoside A Specifications


Mappiodoside A is a monoterpenoid indole alkaloid glycoside first isolated and structurally characterized in 2014 from the stems of Mappianthus iodoides Hand.-Mazz. (Icacinaceae), a woody climber endemic to subtropical forests of Southern China and Northern Vietnam [1]. Its structure was elucidated by comprehensive spectroscopic analyses including 1D and 2D NMR, MS, and CD methods [1]. This compound belongs to the terpenoid indole alkaloid family, a class that includes clinically significant agents such as camptothecin, vincristine, and reserpine [1]. Mappiodoside A is one of ten previously unreported alkaloids (mappiodines A–C and mappiodosides A–G) identified from this traditional Yao medicinal plant, which is used locally for the treatment of traumatic injury, rheumatalgia, and arthralgia [1].

Source Isolated from Mappianthus iodoides, a traditional Yao medicinal plant
Structural Class Monoterpenoid indole alkaloid glycoside; part of a well-studied alkaloid family
Characterization Fully characterized by 1D/2D NMR, MS, and CD in peer-reviewed literature
Research Context Originally reported in phytochemical exploration of understudied Icacinaceae alkaloids

Why Mappiodoside A Is Irreplaceable


Within the Mappianthus iodoides alkaloid series, individual congeners display markedly divergent biological activity profiles that preclude generic substitution. While structurally related compounds such as mappianine B exhibit moderate cytotoxicity against multiple cancer cell lines (IC50 5.19–42.86 μM) [1], Mappiodoside A demonstrated no cytotoxic activity in the same original evaluation [2]. Conversely, Mappiodoside A may possess target-specific inhibitory activity that differs from its analogs—preliminary database evidence suggests potential p38 MAPK inhibition (IC50 260 nM) [3], though this activity profile differs substantially from the general cytotoxic effects observed in related mappiodosides. These pronounced activity divergences among structurally similar mappiodoside congeners underscore that interchangeability is not scientifically justifiable; procurement decisions must be compound-specific and application-context dependent.

Congener activity profiles diverge markedly: Mappiodoside A lacks general cytotoxicity, unlike structurally related mappianine B.
Target engagement may follow p38 MAPK inhibition context, not broad cytotoxic endpoints observed in analogs.
Structural similarity within mappiodoside series does not imply interchangeable biological response; procurement requires compound-specific review.

Mappiodoside A Evidence Guide


Cytotoxic Activity Comparison with Congeners

Mappiodoside A was evaluated for cytotoxic activity alongside nine other terpenoid indole alkaloids from the same isolation study. In direct head-to-head comparison under identical assay conditions, all ten compounds—including Mappiodoside A—were found to be inactive against the tested cell lines [1]. This negative finding represents a verifiable differentiation point when compared to structurally related compounds from the same genus: mappianine B, isolated from M. iodoides in a subsequent study, exhibited moderate cytotoxicity against MGC-803, Bel-7404, A549, NCI-H460, and HepG2 cancer cell lines with IC50 values ranging from 5.19 to 42.86 μM [2].

Cytotoxicity Comparison
Head-to-head
Inactive vs. mappianine B IC50 5.19–42.86 μM
Supports non-cytotoxic scaffold selection for mechanistic studies
MTT assay context; congener differentiation requires verification
Natural product chemistry Cytotoxicity screening Anticancer drug discovery

p38 MAPK Inhibition vs. Pamapimod

TargetMine database curation reports that Mappiodoside A (ChEMBL:CHEMBL172882) exhibits inhibitory activity against mitogen-activated protein kinase p38 alpha with an IC50 of 260 nM [1]. For procurement-relevant context, this potency can be compared to the well-characterized reference inhibitor pamapimod, a synthetic p38 MAPK inhibitor that demonstrates IC50 values of 14 nM (p38α) and 480 nM (p38β) . This comparison places Mappiodoside A as a moderate-potency natural product-derived p38α inhibitor that differs fundamentally from other mappiodoside congeners in its biological target profile.

p38 MAPK Inhibition
Cross-study comparable
IC50 = 260 nM (p38α)
Supports p38 pathway inhibitor scaffold evaluation
Database-curated; assay conditions unreported. Compare with pamapimod 14 nM.
Kinase inhibition p38 MAPK Anti-inflammatory screening Signal transduction

Structural Characterization by Spectroscopy

The structure of Mappiodoside A was rigorously elucidated using comprehensive spectroscopic methods including 1D NMR, 2D NMR, MS, and CD analyses [1]. This thorough analytical characterization provides a definitive structural reference for compound authentication and quality control. In contrast, many commercial natural product standards lack complete primary spectroscopic documentation in peer-reviewed literature, creating potential ambiguity in compound identity verification during procurement. The availability of these detailed spectroscopic data—published in Phytochemistry, a leading natural products journal—enables unambiguous lot-to-lot verification and reduces the risk of misidentification that may occur with less thoroughly characterized compounds.

Spectroscopic Characterization
Supporting evidence
1D/2D NMR, MS, CD documented
Enables unambiguous identity verification
Peer-reviewed (Phytochemistry 2014); complete experimental section available
Natural product characterization NMR spectroscopy Quality control standards Analytical method development

Mappiodoside A Research Applications


Negative Control for Alkaloid Cytotoxicity Screening

Mappiodoside A serves as an experimentally validated negative control in cytotoxicity assays involving Mappianthus-derived alkaloids. Since it was demonstrated to be inactive in the original cytotoxicity evaluation alongside nine other congeners [1], it provides a structurally matched negative control against which the moderate cytotoxic activities of compounds such as mappianine B (IC50 5.19–42.86 μM) can be benchmarked [2]. This application is particularly valuable in structure-activity relationship (SAR) studies aimed at identifying the structural determinants of cytotoxicity within the terpenoid indole alkaloid class.

Scaffold for p38 MAPK Inhibitor Development

Based on preliminary database evidence indicating p38 MAPK alpha inhibitory activity (IC50 260 nM) [1], Mappiodoside A represents a natural product-derived scaffold for developing kinase-targeted tool compounds or therapeutic leads. Researchers focused on p38 MAPK-mediated inflammatory signaling pathways—implicated in conditions such as rheumatalgia and arthralgia, the traditional indications for M. iodoides—may find this scaffold useful for structure-based optimization studies. The compound's activity profile differs fundamentally from the general cytotoxicity observed in related mappiodosides, positioning it for distinct applications in target-specific pharmacology research.

Analytical Reference Standard for Mappianthus Extract

Mappiodoside A can be deployed as a marker compound for phytochemical fingerprinting and quality control of Mappianthus iodoides botanical materials. Its well-characterized spectroscopic profile, documented with 1D and 2D NMR, MS, and CD methods [1], provides unambiguous identification parameters for HPLC and LC-MS-based authentication protocols. This application supports research into the traditional medicinal uses of M. iodoides, including traumatic injury, rheumatalgia, and arthralgia [1], by enabling standardized extract characterization and batch-to-batch consistency evaluation.

Application
Selection Property
Validation Focus
Alkaloid cytotoxicity screening studies
Non-cytotoxic alkaloid scaffold
Cell-model endpoint review; SAR context
p38 MAPK pathway inhibitor studies
p38 MAPK inhibition context
Kinase selectivity assay review; pathway-response interpretation
Phytochemical fingerprinting of Mappianthus extracts
Spectroscopically characterized marker compound
HPLC/LC-MS identity confirmation; batch-to-batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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